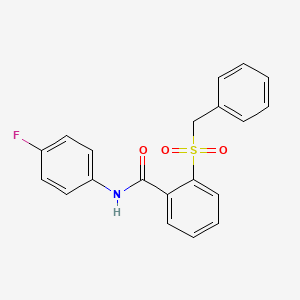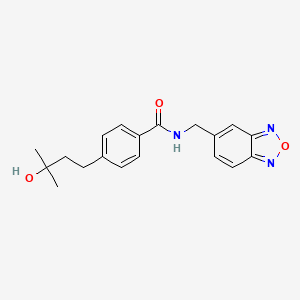![molecular formula C17H15Cl2NO2 B5494583 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5494583.png)
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as DCPAB, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been used as a building block for the synthesis of functional materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of specific enzymes and pathways in cells. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. By inhibiting the activity of these enzymes, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can disrupt the growth and survival of cancer cells. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By inhibiting the activity of COX-2, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting the activity of vascular endothelial growth factor (VEGF). In vivo studies have shown that 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments. However, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has limitations in terms of solubility and bioavailability, which can affect its effectiveness in experiments. 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one also has limitations in terms of its selectivity, as it can inhibit the activity of multiple enzymes and pathways.
Direcciones Futuras
There are several future directions for research on 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One direction is the development of new derivatives of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one with improved pharmacological properties. Another direction is the exploration of the use of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one and its effects on specific enzymes and pathways. Finally, research is needed to explore the potential applications of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in material science and other fields.
In conclusion, 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound with potential applications in various fields, including cancer research, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in these fields.
Métodos De Síntesis
3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one can be synthesized using different methods, including the condensation reaction between 3,5-dichloroaniline and 4-methoxyacetophenone under basic conditions. The reaction yields 3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a yellow solid with a melting point of 165-167°C. Other methods involve the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11(20-15-9-13(18)8-14(19)10-15)7-17(21)12-3-5-16(22-2)6-4-12/h3-10,20H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYGQNZTYSZNT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5494514.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B5494522.png)

![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(piperidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5494533.png)

![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5494549.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)


![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5494572.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5494576.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494588.png)

